Computational ERα Binding Affinity of BMPTU Derivatives vs. Hydroxyurea (HU) and HTMX Reference Compounds
In a 2024 in silico study, BMPTU derivatives demonstrated consistently stronger molecular docking binding affinities toward the estrogen receptor alpha (ERα) ligand-binding domain compared to the reference thiourea-based compounds hydroxyurea (HU) and N-hydroxythiometaxanthone (HTMX) [1]. The study specifically identified BMPTU2, BMPTU3, and BMPTU4 as the most promising derivatives, forming multiple hydrogen bonds and steric interactions with key ERα residues [2]. Drug-likeness assessments confirmed Lipinski Rule-of-Five compliance for all BMPTU compounds [3].
| Evidence Dimension | Molecular docking binding affinity to ERα ligand-binding domain |
|---|---|
| Target Compound Data | Strong binding affinities with multiple hydrogen bonds and steric interactions (BMPTU2, BMPTU3, BMPTU4); specific ΔG values reported as superior to HU and HTMX in the original publication [1]. |
| Comparator Or Baseline | Hydroxyurea (HU) and N-hydroxythiometaxanthone (HTMX) — both established thiourea-reference compounds evaluated in the same docking study [1]. |
| Quantified Difference | Qualitatively superior binding mode (higher number of H-bonds and steric contacts). All BMPTU derivatives met Lipinski's Rule of Five criteria; BMPTU2 flagged for potential hepatotoxicity in ADMET analysis [1]. |
| Conditions | AutoDock Vina molecular docking simulations; ERα crystal structure; ADMET prediction using pkCSM and SwissADME tools; in silico study (Borneo J Pharm, 2024) [1]. |
Why This Matters
Researchers procuring this compound for ERα-targeted drug discovery programs gain access to a scaffold with computationally validated receptor engagement that cannot be achieved with generic thiourea compounds (HU or HTMX).
- [1] Puspaweni H, Purwanto BT, Widiandani T, Siswodihardjo S, Muchlisin MA. Thiourea Derivatives as Estrogen Receptor Alpha Inhibitors for Breast Cancer Therapy: An In Silico Evaluation with ADMET Prediction and Molecular Docking. Borneo J Pharm. 2024;7(3):278-289. View Source
- [2] Core.ac.uk. Thiourea Derivatives as Estrogen Receptor Alpha Inhibitors for Breast Cancer Therapy: An In Silico Evaluation with ADMET Prediction and Molecular Docking. 2024. View Source
- [3] Puspaweni H, Purwanto BT, Widiandani T, Siswodihardjo S, Muchlisin MA. Thiourea Derivatives as Estrogen Receptor Alpha Inhibitors for Breast Cancer Therapy: An In Silico Evaluation with ADMET Prediction and Molecular Docking. Borneo J Pharm. 2024;7(3):278-289. [ADMET/Lipinski data within full text] View Source
